
Tucidinostat
Übersicht
Beschreibung
Tucidinostat, also known as CS055 or HBI-8000, is a novel histone deacetylase inhibitor belonging to the benzamide class. It has shown significant antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. This compound is primarily used in the treatment of relapsed or refractory peripheral T-cell lymphomas and has been approved for use in China since 2014 .
Vorbereitungsmethoden
Tucidinostat can be synthesized through various synthetic routes. One optimized method involves using HBTU as the condensing agent, which simplifies the experimental conditions compared to using N,N’-carbonyldiimidazole . The preparation of chidamide involves the synthesis of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid, followed by further reactions to obtain the final product . Industrial production methods focus on optimizing the yield and purity of chidamide, ensuring high bioavailability and favorable performance in terms of solubility .
Analyse Chemischer Reaktionen
Tucidinostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in chidamide, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Wissenschaftliche Forschungsanwendungen
Tucidinostat has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies investigating the mechanisms of histone deacetylase inhibition and epigenetic regulation.
Biology: this compound is studied for its effects on gene expression, cell cycle regulation, and apoptosis in various cell lines.
Medicine: this compound is primarily used in the treatment of relapsed or refractory peripheral T-cell lymphomas.
Wirkmechanismus
Tucidinostat exerts its effects by inhibiting specific histone deacetylase subtypes, leading to increased acetylation of chromatin histones. This results in alterations to gene expression, affecting multiple signal transduction pathways. This compound induces cell cycle inhibition and apoptosis in tumor cells by modulating abnormal epigenetic regulation of chromatin remodeling . Additionally, chidamide enhances the chemotaxis function of circulating PD-1 positive cells, reshaping the tumor microenvironment to an anti-tumor phenotype .
Vergleich Mit ähnlichen Verbindungen
Tucidinostat is compared with other histone deacetylase inhibitors, such as vorinostat, romidepsin, and belinostat. While all these compounds inhibit histone deacetylases, chidamide is unique due to its subtype-selective inhibition and oral bioavailability . Similar compounds include:
Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another histone deacetylase inhibitor used for peripheral T-cell lymphoma.
Belinostat: Used for the treatment of relapsed or refractory peripheral T-cell lymphoma. This compound’s unique properties, such as its selectivity and oral administration, make it a valuable addition to the class of histone deacetylase inhibitors .
Biologische Aktivität
Tucidinostat, also known as chidamide, is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its therapeutic potential in various malignancies. This compound selectively inhibits Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IIb HDAC10, which play critical roles in regulating gene expression and chromatin structure. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.
This compound exerts its biological effects primarily through the inhibition of HDAC enzymes. By blocking these enzymes, this compound increases the acetylation of histones, leading to:
- Gene Activation : Enhanced transcription of genes involved in cell cycle regulation and apoptosis.
- Tumor Suppression : Induction of cell cycle arrest and promotion of apoptosis in cancer cells.
- Immune Modulation : Increased expression of cancer-testis antigens and MHC I molecules, enhancing anti-tumor immune responses mediated by cytotoxic T lymphocytes and natural killer cells .
Cancer Treatment
This compound has been approved for the treatment of several cancers, including relapsed or refractory peripheral T-cell lymphoma (PTCL), advanced breast cancer, and adult T-cell leukemia-lymphoma (ATLL). Key findings from clinical studies include:
In a multicenter phase IIb trial involving PTCL patients, this compound demonstrated an ORR of 46%, with complete responses observed in some patients over a follow-up period . Furthermore, the drug has shown promising results when combined with other therapies, such as exemestane in hormone receptor-positive breast cancer patients.
HIV Reactivation Studies
This compound's role extends beyond oncology; it has also been investigated as a latency-reversing agent for HIV. In studies involving patients on antiretroviral therapy (ART), this compound effectively reactivated latent HIV reservoirs:
- A study reported robust reactivation of latent HIV in participants receiving this compound combined with ART, indicating its potential utility in HIV cure strategies .
Safety Profile
The safety profile of this compound has been evaluated across multiple studies:
- Common Adverse Events : Thrombocytopenia, neutropenia, anemia, diarrhea, and lymphopenia were frequently reported .
- Long-term Use : In long-term follow-up studies, this compound was well tolerated with manageable side effects. Most patients required dose adjustments due to hematological toxicities but maintained treatment continuity .
Case Studies
- Peripheral T-Cell Lymphoma :
- Adult T-Cell Leukemia-Lymphoma :
- Breast Cancer :
Q & A
Basic Research Questions
Q. What is the mechanism of action of tucidinostat, and how does it differ from pan-HDAC inhibitors?
this compound is a subtype-selective HDAC inhibitor targeting HDAC1, 2, 3, and 10, unlike pan-HDAC inhibitors that broadly inhibit all HDAC isoforms. Its dual mechanism includes:
- Direct antitumor effects : Induces apoptosis and growth arrest in hematologic malignancies via chromatin remodeling and gene re-expression (e.g., upregulating tumor suppressors like p21) .
- Immunomodulatory effects : Enhances antigen presentation (via MHC class I/II upregulation) and activates NK/CD8+ T-cell-mediated cytotoxicity, synergizing with immune checkpoint inhibitors .
Methodological Note: Assess HDAC isoform selectivity using in vitro enzymatic assays and validate immunomodulation via flow cytometry for immune cell infiltration in tumor models.
Q. What are the clinically validated indications for this compound?
Approved indications include:
- Hormone receptor-positive (HR+)/HER2− metastatic breast cancer (MBC) : Combined with exemestane post-endocrine therapy failure (phase 3 ACE trial: median PFS 7.4 vs. 3.8 months; HR 0.75) .
- Relapsed/refractory peripheral T-cell lymphoma (PTCL) : Monotherapy (phase IIb trial: ORR 46%, median OS improvement in long-term follow-up) .
Methodological Note: Confirm patient eligibility using IHC for hormone receptors (breast cancer) or WHO lymphoma classification (PTCL).
Q. What are standard combination regimens involving this compound in clinical trials?
- DLBCL with MYC/BCL2 double expression : this compound + R-CHOP (phase 3 DEB trial: 24-month EFS 58.9% vs. 46.2% for placebo; HR 0.68) .
- Solid tumors : this compound + nivolumab (phase 1b/2 trial: RP2D 30 mg BIW; ORR 25% in anti-PD1-naïve melanoma) .
Methodological Note: Use Lugano criteria for lymphoma response assessment and RECIST v1.1 for solid tumors .
Q. How are this compound-related toxicities managed in clinical settings?
Common toxicities include hematologic adverse events (neutropenia, thrombocytopenia), hypokalemia, and nausea. Management strategies:
- Dose modification : 52.7% of PTCL patients required dose reduction (e.g., 40 mg BIW → 20 mg BIW) .
- Prophylaxis : Potassium supplementation and antiemetics for grade ≥2 hypokalemia/nausea .
Methodological Note: Monitor CBC weekly during induction and biweekly during maintenance.
Advanced Research Questions
Q. How can preclinical models optimize this compound dosing for combination with immune checkpoint inhibitors?
- Subclinical vs. clinical dosing : In CT26 tumor models, 12.5–25 mg/kg (subclinical) induced sustained tumor suppression with tolerable toxicity, while 75 mg/kg caused intolerable side effects .
- Biomarker-driven dosing : Measure PD-L1 upregulation (peaking at 48–96 hours post-treatment) to align this compound timing with anti-PD1/PD-L1 administration .
Methodological Note: Use RNA-seq to track immune checkpoint gene expression dynamics in treated tumors.
Q. How does the DEB trial design address heterogeneity in DLBCL with MYC/BCL2 double expression?
The phase 3 DEB trial (NCT04231448) used:
- Stratification : By IPI score (3–5 vs. 0–2) and ECOG status (0–1 vs. ≥2) to balance high-risk subgroups .
- Endpoint selection : Event-free survival (EFS) as primary endpoint to capture early progression/relapse common in MYC/BCL2+ DLBCL .
Methodological Note: Validate MYC/BCL2 dual expression via IHC (≥40% cutoff for both proteins) .
Q. How can contradictory efficacy-toxicity data from the ACE and DEB trials inform future trial designs?
- ACE trial (breast cancer) : Improved PFS (HR 0.75) but 48% treatment interruptions due to toxicity.
- DEB trial (DLBCL) : Improved EFS (HR 0.68) with manageable hematologic toxicity .
Methodological Note: Implement adaptive dosing (e.g., stepwise escalation) and prophylactic growth factor support in breast cancer trials.
Q. What preclinical evidence supports this compound’s role in overcoming anti-PD-L1 resistance?
- Synergy with PD-1 blockade : In MC38 models, this compound increased intratumoral CD8+ T cells and dendritic cell activation, overcoming resistance to anti-PD1 .
- Epigenetic priming : Upregulation of antigen-processing genes (e.g., PSMB8, TAP1) enhances tumor immunogenicity .
Methodological Note: Use single-cell RNA-seq to map immune cell subsets in treated tumors.
Q. How can long-term this compound responders be identified in PTCL?
- Predictors of durability : Median treatment duration of 44 months in PTCL correlated with early CR (cycle 2–4) and dose adjustments to manage cytopenias .
- Survival benefit : 3-year follow-up showed OS improvement despite 72.7% dose interruptions .
Methodological Note: Track minimal residual disease (MRD) via ctDNA or TCR clonality assays.
Q. What strategies are emerging to address endocrine resistance in HR+ breast cancer with this compound?
- Post-CDK4/6i progression : this compound + exemestane showed median PFS 2.0 months and OS 14 months in CDK4/6i-resistant patients .
- Triple-negative breast cancer (TNBC) : Ongoing trials combine this compound with cisplatin (NCT04192903) to reverse EMT-mediated resistance .
Methodological Note: Profile ESR1 mutations and HDAC isoform expression to stratify responders.
Eigenschaften
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJVTADHFNAIS-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032295 | |
Record name | Chidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release] | |
Record name | Tucidinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1616493-44-7 | |
Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tucidinostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tucidinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUCIDINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.